4-(2-ピリジル)アニリン

概要

説明

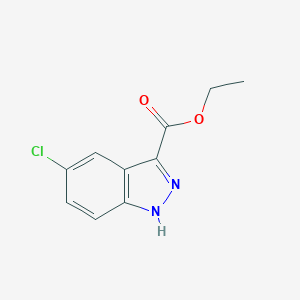

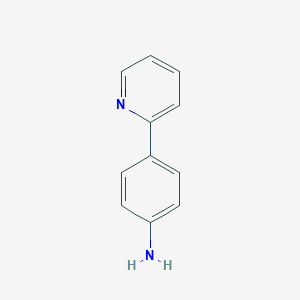

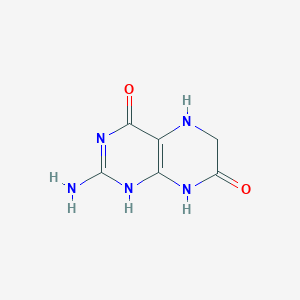

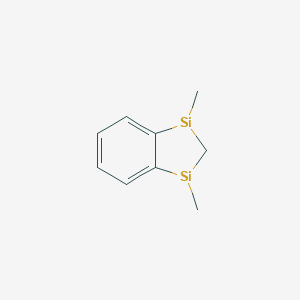

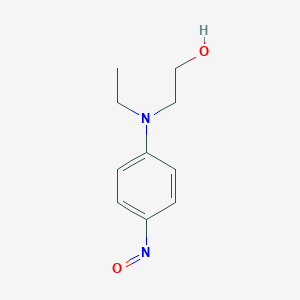

4-(2-Pyridyl)aniline, also known as 4-PPA, is an aromatic amine with a wide range of applications in the scientific and industrial fields. It is a versatile compound that can be used in a variety of ways, such as synthesis, research, and laboratory experiments. The chemical structure of 4-PPA consists of a pyridine ring with an aniline group attached to it. 4-PPA is an important intermediate in the synthesis of drugs, dyes, and pesticides, and it has also been used as an analytical reagent and a catalyst in various chemical reactions.

科学的研究の応用

生物活性リガンドおよびケモセンサー

4-(2-ピリジル)アニリン誘導体は、最適な条件下で適切な基質とシッフ塩基縮合反応を起こし、シッフ塩基を生成する . これらのシッフ塩基は、多くの代謝反応において非常に重要であると考えられているピリドキサール-アミノ酸系と同様の生理効果を示す可能性があるため、医薬品化学において大きな関心を集めている . これらは、抗菌、抗ウイルス、抗結核、抗真菌、抗酸化、抗けいれん、抗うつ、抗炎症、降圧、抗がん活性など、さまざまな生物活性を持ち、汎用性の高い薬理フォアグループとみなされている .

イオン認識

ピリジン系シッフ塩基のいくつかは、さまざまなカチオンおよびアニオンに対して非常に強い結合能を示し、独特の光物理的性質を持つ . これらはイオン認識に使用でき、さまざまな環境および生物学的媒体中の選択的または特定のイオンの定性的および定量的検出のためのケモセンサーの開発において広く使用されている .

抗菌および抗ウイルス活性

4-(2-ピリジル)アニリンを含むピリジン化合物は、抗菌および抗ウイルス活性などの治療特性で知られている . それらは特定のタンパク質と相互作用し、標的分子に対する抗菌および抗ウイルスの選択性を決定する .

抗腫瘍、鎮痛、および抗炎症活性

ピリジン化合物は、抗腫瘍、鎮痛、および抗炎症作用で知られている . ピリジン核と1つ以上のヘテロ環の存在は、特定のタンパク質との相互作用を決定する、鍵となる分子に特定の幾何学的形状を与える .

抗酸化、抗アルツハイマー病、抗潰瘍、および抗糖尿病活性

作用機序

Target of Action

4-(2-Pyridyl)aniline is a compound that contains a pyridine ring, which is a privileged scaffold in drug discovery . The nitrogen atom on pyridine has a profound impact on its physicochemical properties, making pyridine a good bioisostere for the phenyl fragment . The phenyl-pyridyl switch may improve a drug’s in vitro binding affinity, in vitro functional affinity, in vitro PK/ADME profile, in vitro safety profile, and in vivo pharmacological profile . .

Mode of Action

It is known that the presence of a pyridine ring can influence a drug’s molecular and physicochemical properties, as well as its intra- and intermolecular interactions . These properties can translate to improved pharmaceutical profiles .

Biochemical Pathways

Pyridine-containing drugs have been approved by the fda, making pyridine a privileged scaffold . This suggests that 4-(2-Pyridyl)aniline could potentially interact with various biochemical pathways.

Pharmacokinetics

The presence of a pyridine ring can influence a drug’s in vitro pk/adme profile .

Result of Action

The presence of a pyridine ring can influence a drug’s molecular and physicochemical properties, potentially leading to various effects .

特性

IUPAC Name |

4-pyridin-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h1-8H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXYRAPNURYRQSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332666 | |

| Record name | 4-(2-Pyridyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18471-73-3 | |

| Record name | 4-(2-Pyridyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(pyridin-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the photophysical properties of cyclometalated platinum complexes containing 4-(2-pyridyl)aniline?

A1: The synthesized platinum complexes exhibit intense UV-Vis absorption and photoluminescence properties. [] For instance, the complex Pt(II) shows maximum UV-Vis absorption at 346 nm and photoluminescence at 537 nm. Interestingly, introducing a tert-butyl group to the phenyl ring in Pt(II) results in a red-shift of 7-13 nm for both absorption and emission wavelengths. [] These properties make these complexes potentially useful in applications like OLEDs and other optoelectronic devices.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dibenzo[fg,ij]pentaphene](/img/structure/B94374.png)

![Octadecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B94380.png)